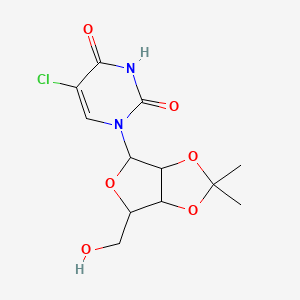

5-Chloro-2',3'-O-isopropylidene-D-uridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Chloro-2’,3’-O-isopropylidene-D-uridine est un analogue de nucléoside synthétique. Il est structurellement apparenté à l'uridine, un nucléoside naturel, mais a été modifié pour inclure un atome de chlore en position 5 et un groupe isopropylidène protégeant les groupes hydroxyle en 2’ et 3’. Ce composé est intéressant en raison de ses propriétés antivirales et anticancéreuses potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-Chloro-2’,3’-O-isopropylidene-D-uridine implique généralement la protection des groupes hydroxyle sur l'uridine suivie d'une chloration. Une méthode courante implique les étapes suivantes :

Protection : L'uridine est traitée avec de l'acétone en présence d'un catalyseur acide pour former le dérivé isopropylidène.

Chloration : L'uridine protégée est ensuite mise en réaction avec un agent chlorant, tel que le chlorure de thionyle ou l'oxychlorure de phosphore, pour introduire l'atome de chlore en position 5.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle et optimisées pour des rendements et une pureté plus élevés. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler les conditions réactionnelles avec précision .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Chloro-2’,3’-O-isopropylidene-D-uridine peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.

Réactions de déprotection : Le groupe isopropylidène peut être éliminé en milieu acide pour donner les groupes hydroxyle libres.

Réactifs et conditions courants

Substitution : Des réactifs tels que l'azoture de sodium ou les thiols peuvent être utilisés pour les réactions de substitution nucléophile.

Déprotection : Des conditions acides, telles que le traitement avec de l'acide chlorhydrique ou de l'acide trifluoroacétique, sont utilisées pour éliminer le groupe isopropylidène.

Principaux produits

Substitution : Selon le nucléophile utilisé, les produits peuvent inclure des dérivés d'azido-uridine ou de thio-uridine.

Déprotection : Le produit principal est le dérivé d'uridine déprotégé.

Applications scientifiques

Le 5-Chloro-2’,3’-O-isopropylidene-D-uridine a plusieurs applications dans la recherche scientifique :

Recherche antivirale : Il a été étudié pour son potentiel à inhiber la réplication virale, en particulier dans le contexte de l'hépatite C et d'autres infections virales.

Recherche anticancéreuse : Ce composé s'est avéré prometteur comme inhibiteur de la ribonucléotide réductase, une enzyme cruciale pour la synthèse de l'ADN dans les cellules cancéreuses en division rapide.

Études biochimiques : Il est utilisé comme outil pour étudier le métabolisme des nucléosides et les effets des analogues de nucléosides sur les processus cellulaires.

Mécanisme d'action

Le mécanisme d'action du 5-Chloro-2’,3’-O-isopropylidene-D-uridine implique son incorporation dans les acides nucléiques ou l'inhibition d'enzymes clés :

Incorporation dans les acides nucléiques : Une fois incorporé dans l'ARN ou l'ADN, il peut provoquer une terminaison de chaîne ou la formation d'acides nucléiques défectueux.

Inhibition enzymatique : Il inhibe la ribonucléotide réductase, réduisant ainsi le pool de désoxynucléotides triphosphates disponibles pour la synthèse de l'ADN.

Applications De Recherche Scientifique

5-Chloro-2’,3’-O-isopropylidene-D-uridine has several applications in scientific research:

Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of hepatitis C and other viral infections.

Anticancer Research: This compound has shown promise as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.

Biochemical Studies: It is used as a tool to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.

Mécanisme D'action

The mechanism of action of 5-Chloro-2’,3’-O-isopropylidene-D-uridine involves its incorporation into nucleic acids or inhibition of key enzymes:

Incorporation into Nucleic Acids: Once incorporated into RNA or DNA, it can cause chain termination or the formation of defective nucleic acids.

Enzyme Inhibition: It inhibits ribonucleotide reductase, thereby reducing the pool of deoxynucleotide triphosphates available for DNA synthesis.

Comparaison Avec Des Composés Similaires

Composés similaires

5-Chloro-2’,3’-O-isopropylidene-D-cytidine : Structure similaire, mais avec une base cytosine au lieu d'uracile.

5’-Chloro-2’,3’-O-isopropylideneadenosine : Structure similaire, mais avec une base adénine au lieu d'uracile

Unicité

Le 5-Chloro-2’,3’-O-isopropylidene-D-uridine est unique en raison de ses modifications spécifiques, qui confèrent des propriétés antivirales et anticancéreuses distinctes. Sa capacité à inhiber la ribonucléotide réductase et son potentiel d'incorporation dans les acides nucléiques en font un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

5-chloro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZJIGLBUSHTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)